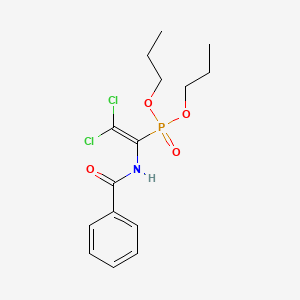

N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide

Description

N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide is a benzamide derivative characterized by a dichloro-substituted phosphorylethenyl group at the N-position. Benzamide derivatives are commonly synthesized via condensation reactions between benzoyl chlorides and amines or amino alcohols, as seen in related compounds . The dichloro and dipropoxyphosphoryl groups may confer unique steric and electronic properties, influencing reactivity and biological activity compared to simpler benzamides.

Properties

IUPAC Name |

N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2NO4P/c1-3-10-21-23(20,22-11-4-2)15(13(16)17)18-14(19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVGWMFJRNRAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide typically involves the reaction of benzamide with a phosphorylethenyl precursor under controlled conditions. The reaction is carried out in the presence of dichlorophosphine and dipropyl ether, which act as reagents to introduce the dichloro and dipropoxy groups, respectively. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 12-24 hours to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated derivative.

Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products: The major products formed from these reactions include phosphine oxides, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce phosphorylethenyl groups into target molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorylation.

Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity. The phosphorylethenyl group plays a crucial role in these interactions, contributing to the compound’s unique biological effects .

Comparison with Similar Compounds

Key Differences :

- Phosphoryl vs. Phosphanyl Groups : The target compound’s dipropoxyphosphorylethenyl group contrasts with the diphenylphosphanyl group in , which lacks chlorine and propoxy substituents. The phosphoryl group may enhance electrophilicity, affecting reactivity in cross-coupling or phosphorylation reactions.

Characterization Methods

All compounds were characterized using:

- Spectroscopy : ¹H/¹³C NMR, IR, and GC-MS .

- Crystallography : X-ray diffraction (SHELX , ORTEP-III , WinGX ) confirmed structures for and .

- Elemental Analysis : Used to validate composition .

The target compound would likely require similar methods, with additional ³¹P NMR to resolve the phosphoryl group.

Biological Activity

N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide is a synthetic compound with potential applications in various fields, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHClNOP

CAS Number : 202063-99-8

IUPAC Name : this compound

The compound features a dichloro group and a dipropoxyphosphoryl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through various mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

- Covalent Bond Formation : Its structure allows for potential covalent interactions with biomolecules, altering their activity.

Biological Activity Overview

This compound has been studied for its effects on various biological systems. The following table summarizes key findings regarding its biological activity:

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Antimicrobial Properties | Inhibits growth of certain bacterial strains | |

| Enzyme Inhibition | Reduces activity of phosphodiesterases | |

| Cytotoxicity | Exhibits cytotoxic effects on human cell lines |

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly induced apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its chemical structure.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability.

- Excretion : Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.